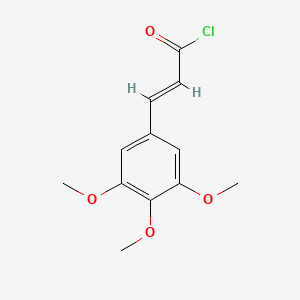

3',4',5'-Trimethoxycinnamoyl chloride

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO4/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFPFTGFVSWSTH-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10263-19-1 | |

| Record name | 3',4',5'-Trimethoxycinnamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010263191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3',4',5'-trimethoxycinnamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.534 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Organic Synthesis and Chemical Transformations

3',4',5'-Trimethoxycinnamoyl chloride is a highly valued reagent in organic synthesis due to its reactive acyl chloride functional group. This feature allows it to readily participate in a variety of chemical transformations, most notably in acylation reactions. The compound is frequently employed to introduce the 3,4,5-trimethoxycinnamoyl moiety into other molecules, a crucial step in the multi-step synthesis of more complex structures.

A common synthetic route to this compound involves the treatment of its parent carboxylic acid, 3,4,5-trimethoxycinnamic acid, with a chlorinating agent such as thionyl chloride. mdpi.comnih.gov This conversion is a standard and efficient method for activating the carboxylic acid for subsequent reactions. nih.gov The resulting acyl chloride is a versatile intermediate that can be used directly in the next synthetic step without extensive purification. mdpi.com

The reactivity of this compound is central to its utility. It readily reacts with nucleophiles like alcohols, phenols, and amines to form the corresponding esters and amides. mdpi.comorientjchem.org These reactions are often carried out in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. mdpi.comorientjchem.org

Role As a Key Intermediate for Complex Molecular Architectures

The structural features of 3',4',5'-trimethoxycinnamoyl chloride make it an ideal intermediate for the construction of elaborate molecular frameworks. The presence of the trimethoxyphenyl group, the acryloyl system, and the acyl chloride function offers multiple points for chemical modification, enabling the synthesis of diverse and complex molecules.

For instance, the carbon-carbon double bond can undergo various addition reactions, while the aromatic ring can be subjected to electrophilic substitution, although the electron-donating methoxy (B1213986) groups direct the substitution pattern. The primary role of the acyl chloride, however, is to link the 3,4,5-trimethoxycinnamoyl scaffold to other molecular fragments. This is exemplified in the synthesis of hybrid molecules, where the chloride is used to connect the trimethoxycinnamoyl unit to other pharmacologically active structures. nih.gov

Precursor to Biologically Active Compounds and Natural Product Analogs

A significant area of research involving 3',4',5'-trimethoxycinnamoyl chloride is its use as a precursor for the synthesis of biologically active compounds and analogs of natural products. The 3,4,5-trimethoxyphenyl motif is found in numerous natural products with a wide range of pharmacological properties. Consequently, derivatives of this compound have been extensively investigated for their potential therapeutic applications.

Research has shown that amides and esters derived from 3,4,5-trimethoxycinnamic acid, and by extension from its chloride, exhibit a variety of biological activities. These include antinarcotic, antitumor, antiviral, anticonvulsant, and anti-inflammatory properties. mdpi.com For example, a series of 3,4,5-trimethoxycinnamic acid derivatives, which can be synthesized via the corresponding acyl chloride, have been evaluated for their antinarcotic effects on morphine dependence. nih.gov Similarly, amides prepared through coupling reactions involving 3,4,5-trimethoxycinnamic acid have shown strong inhibitory effects on morphine withdrawal syndrome in mice. tandfonline.com

Furthermore, this compound has been utilized in the synthesis of N-3,4,5-trimethoxycinnamoyl anthranilates and their corresponding acids, which have demonstrated potential as plant growth regulators. orientjchem.org The compound also serves as a starting material for creating analogs of natural products like piplartine, which have been investigated for their trypanocidal activity. mdpi.com

Context Within Cinnamoyl Chloride Chemistry and Aromatic Compounds Research

Esterification Reactions to Form 3,4,5-Trimethoxycinnamate (B1233958) Derivatives

Esterification is a fundamental strategy for modifying the physicochemical properties of molecules. Utilizing this compound allows for the direct acylation of alcohols, forming the corresponding 3,4,5-trimethoxycinnamate esters. This method is often employed to derivatize complex natural products and simple alcohols.

Condensation with Alcohols (e.g., Cafestol, Cinnamyl Alcohol)

The reaction of this compound with alcohols proceeds readily, often in the presence of a base like triethylamine (B128534) (TEA) to neutralize the hydrochloric acid byproduct.

Cafestol: Research into the derivatization of cafestol, a diterpene found in coffee beans, has demonstrated its acylation using this compound. In a dichloromethane (B109758) (DCM) solvent system with triethylamine as a base, the reaction yielded the monoester derivative in 75% yield. researchgate.net This selective acylation highlights the utility of the cinnamoyl chloride for modifying complex, polyfunctional molecules. researchgate.net

Cinnamyl Alcohol: The synthesis of cinnamyl 3,4,5-trimethoxycinnamate is another key example of esterification. While this can be achieved with the acyl chloride, alternative methods like the Steglich esterification of the parent carboxylic acid are often preferred for higher yields. rsc.org The direct reduction of 3,4,5-trimethoxycinnamic acid can produce 3,4,5-trimethoxycinnamyl alcohol, which is then used in subsequent esterification steps. rsc.org However, this alcohol has been noted to be unstable during silica (B1680970) gel column chromatography. rsc.org

Table 1: Examples of Esterification with this compound

| Alcohol Substrate | Reaction Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Cafestol | DCM, TEA, Reflux | Cafestol-17-(3,4,5-trimethoxycinnamate) | 75% | researchgate.net |

| Cinnamyl Alcohol | Acyl Chloride or Steglich Esterification | Cinnamyl 3,4,5-trimethoxycinnamate | Varies | rsc.org |

Stereochemical Influence on Ester Formation

The geometry of the alkene in the cinnamoyl moiety is a critical stereochemical feature. The starting material, this compound, is typically derived from trans-3,4,5-trimethoxycinnamic acid. This trans (or E) configuration is generally retained during the esterification process. The resulting esters possess a trans double bond, which is characterized in ¹H-NMR spectra by a large coupling constant (J) of approximately 15.9 Hz for the vinyl protons. rsc.org This stereochemical integrity is crucial as the geometry of the molecule can significantly influence its biological activity and physical properties.

Catalyst Systems for Enhanced Esterification

While the direct reaction of the highly reactive this compound with alcohols is effective, various catalytic systems are employed to promote the formation of 3,4,5-trimethoxycinnamate esters, especially when starting from the less reactive parent carboxylic acid. These methods often involve the in situ activation of the carboxylic acid.

Thionyl Chloride (SOCl₂): A common laboratory method involves converting 3,4,5-trimethoxycinnamic acid to this compound using thionyl chloride in a solvent like dry toluene (B28343). The resulting acyl chloride is then reacted with the target alcohol without purification to yield the ester. youtube.com

Steglich Esterification: This method uses a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in combination with a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). rsc.org This approach has been shown to produce nearly quantitative yields for the synthesis of some cinnamyl cinnamate (B1238496) esters, significantly outperforming the cinnamoyl halide method in certain cases. rsc.org A greener modification of the Steglich esterification uses EDC in acetonitrile, allowing for mild reaction conditions (40-45 °C) and short reaction times. nih.gov

Table 2: Comparison of Catalyst Systems for 3,4,5-Trimethoxycinnamate Ester Synthesis

| Method/Catalyst System | Activating Agent(s) | Typical Conditions | Key Features | Reference |

|---|---|---|---|---|

| Acyl Chloride Method | SOCl₂ or (COCl)₂ | Reflux in toluene or DCM | Generates highly reactive acyl chloride. | youtube.com |

| Steglich Esterification | DCC or EDC, DMAP | DCM or ACN, Room Temp or mild heat | High yields, mild conditions. | rsc.orgrsc.orgnih.gov |

Amidation Reactions to Form 3,4,5-Trimethoxycinnamamide Derivatives

Amidation reactions utilizing this compound provide a straightforward route to a diverse range of cinnamamide (B152044) derivatives. These compounds are of significant interest in medicinal chemistry.

Coupling with Amines (e.g., Piperazine (B1678402), Anthranilates, N-methylpiperazine)

The reaction of this compound with primary or secondary amines yields stable amide products. The reaction is typically conducted in a suitable solvent with a base to scavenge the HCl generated.

Anthranilates: Substituted methyl anthranilates have been successfully condensed with this compound in the presence of triethylamine and ethylene (B1197577) dichloride to afford the corresponding N-3,4,5-trimethoxycinnamoylanthranilates. nih.gov

Piperazine and N-methylpiperazine: Piperazine and its derivatives are common scaffolds in drug discovery. The synthesis of N-(3,4,5-trimethoxycinnamoyl)piperazine has been described in patent literature. rsc.org Related studies show the condensation of the similar 3,4,5-trimethoxybenzyl chloride with amines like piperidine (B6355638) and N-methylpiperazine, demonstrating the general reactivity of these amine nucleophiles. ku.dk The coupling of 3,4,5-trimethoxycinnamic acid with various amines, including piperazine derivatives, is also achieved using standard peptide coupling agents like HOBt/EDC.

Table 3: Examples of Amidation with this compound and Related Reagents

| Amine Substrate | Reagent | Product Class | Reference |

|---|---|---|---|

| Substituted Methyl Anthranilates | This compound | N-3,4,5-trimethoxycinnamoylanthranilates | nih.gov |

| Piperazine | This compound | N-(3,4,5-trimethoxycinnamoyl)piperazines | rsc.org |

| N-methylpiperazine | 3,4,5-trimethoxybenzyl chloride | N-methyl-N'-(3,4,5-trimethoxybenzyl)piperazine | ku.dk |

Selective Mono-Acylation of Diamines Utilizing Carbon Dioxide as a Protecting Group

A significant challenge in the acylation of symmetrical diamines (e.g., piperazine) with highly reactive acyl chlorides is preventing the formation of the di-acylated byproduct. rsc.org A modern, green chemistry approach to achieve selective mono-acylation involves the use of carbon dioxide (CO₂) as a transient, traceless protecting group.

The mechanism involves the reversible reaction of CO₂ with one of the amine groups in the diamine to form a carbamic acid or carbamate (B1207046) salt. rsc.org This temporarily deactivates one nitrogen nucleophile, allowing the remaining free amine to react with one equivalent of this compound. The mono-acylated product is formed with high selectivity. rsc.org The carbamic acid protecting group is unstable and readily decomposes back to the free amine and CO₂ upon workup or a simple change in conditions (e.g., heating or flushing with an inert gas), leaving no trace in the final product. researchgate.net This method is highly atom-economical and avoids the traditional multi-step protection-deprotection sequences. rsc.org This strategy provides a practical and efficient route to mono-functionalized diamines using stoichiometric amounts of the diamine and the acyl chloride. rsc.org

Catalyst Systems for Amide Formation (e.g., Triethylamine, EDC)

The formation of an amide bond from this compound and an amine is a fundamental transformation. The high reactivity of the acyl chloride facilitates this reaction, which is often conducted in the presence of a base to neutralize the hydrochloric acid byproduct. Triethylamine (Et3N) is a commonly used non-nucleophilic base for this purpose. derpharmachemica.comresearchgate.nethud.ac.uk In a typical procedure, the acid chloride is treated with a primary or secondary amine in an inert solvent, with triethylamine added to scavenge the generated HCl. hud.ac.uk This method is efficient for coupling with a wide range of amines. derpharmachemica.comresearchgate.net

For syntheses starting from the corresponding carboxylic acid, 3,4,5-trimethoxycinnamic acid (TMCA), coupling agents are required to activate the carboxyl group. nih.govchemistrysteps.com While converting the acid to this compound is one method of activation, in-situ activation is also common. nih.gov Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently employed. nih.govchemistrysteps.comucl.ac.uk The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. chemistrysteps.com This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. chemistrysteps.com

To improve yields and suppress side reactions, particularly with less reactive or electron-deficient amines, EDC is often used in combination with additives. nih.govnih.gov A common system involves EDC and 4-Dimethylaminopyridine (DMAP), sometimes with the addition of 1-Hydroxybenzotriazole (HOBt). nih.govnih.govnih.gov DMAP can act as an acyl transfer agent, forming a highly reactive acyl-iminium ion intermediate. nih.gov The use of catalytic HOBt can further enhance the reaction's efficiency. nih.govnih.gov

Another approach involves the use of oxalyl chloride with a catalytic amount of triphenylphosphine (B44618) oxide (Ph3PO). organic-chemistry.org This system generates a highly reactive phosphonium (B103445) species that activates the carboxylic acid, allowing for rapid and efficient coupling with even hindered or weakly nucleophilic amines under mild conditions. organic-chemistry.org

| Starting Material | Reagent/Catalyst System | Function | Reference |

|---|---|---|---|

| This compound | Triethylamine (Et3N) | HCl scavenger (base) | derpharmachemica.com, researchgate.net, hud.ac.uk |

| 3,4,5-Trimethoxycinnamic Acid | EDC / DMAP | Coupling agents for in-situ activation | nih.gov |

| 3,4,5-Trimethoxycinnamic Acid | EDC / HOBt / DMAP | Coupling system for unreactive amines | nih.gov, nih.gov |

| 3,4,5-Trimethoxycinnamic Acid | Oxalyl Chloride / Triphenylphosphine Oxide (cat.) | Forms highly reactive phosphonium activator | organic-chemistry.org |

Synthesis of Heterocyclic Compounds Incorporating the 3,4,5-Trimethoxycinnamoyl Moiety

The 3,4,5-trimethoxycinnamoyl scaffold is a valuable pharmacophore, and its incorporation into heterocyclic systems is a key strategy in medicinal chemistry. The acyl chloride is a versatile starting point for constructing these more complex molecules.

Oxazolidine (B1195125) rings are five-membered heterocycles containing both oxygen and nitrogen, and their derivatives are known to possess a range of biological activities. researchgate.netajrconline.org The direct product of the reaction between this compound and 1,3-oxazolidine is (E)-1-(1,3-oxazolidin-3-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. uni.lu

General synthetic strategies for oxazolidinones, a related class of compounds, include the reaction of β-amino alcohols with agents like phosgene (B1210022) or the cycloaddition of epoxides with isocyanates. beilstein-journals.org Another advanced method involves the asymmetric (3+2) annulation of aziridines with aldehydes, catalyzed by metal complexes, to produce optically active oxazolidines. beilstein-journals.org These established methods provide viable pathways for synthesizing a variety of oxazolidine derivatives containing the 3,4,5-trimethoxycinnamoyl moiety, starting from appropriately functionalized precursors.

Piperazine and its derivatives are prevalent structural motifs in many approved drugs. nih.gov The synthesis of piperazinone derivatives incorporating the 3,4,5-trimethoxycinnamoyl group has been documented. In one patented process, this compound is reacted with a substituted piperazine, specifically 1-(chloroacetyl)piperazine, to form an intermediate that is subsequently cyclized to create a complex molecule, N-(3,4,5-trimethoxy cinnamoyl)-N'-(2'-pyrrolidinone-1'-carbonylmethyl)piperazine. google.com This demonstrates a direct and effective use of the acyl chloride to introduce the desired cinnamoyl group onto a piperazine-based scaffold. google.com

General methods for creating N-substituted piperazines often involve the reaction of a piperazine with an acid chloride in the presence of a base like triethylamine. derpharmachemica.comresearchgate.net This straightforward acylation is a cornerstone for building libraries of piperazine-containing compounds.

Pyrroles are fundamental aromatic heterocycles found in numerous natural products and pharmaceuticals. nih.gov While direct synthesis of a pyrrole (B145914) ring using this compound is not a standard named reaction, the acyl chloride can be used to prepare precursors for established pyrrole syntheses.

One plausible strategy is to first synthesize an N-(3,4,5-trimethoxycinnamoyl) amino acid or β-amino ketone. This precursor could then be utilized in classical ring-forming reactions. For instance, the Hantzsch pyrrole synthesis involves the reaction of an α-haloketone with a β-ketoester and an amine. nih.gov An appropriately designed precursor bearing the 3,4,5-trimethoxycinnamoyl group could participate in such a condensation. Another powerful method is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org By strategically introducing the 3,4,5-trimethoxycinnamoyl amide into a molecule containing a 1,4-dicarbonyl moiety, subsequent cyclization could yield the desired pyrrole.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly efficient tools for generating molecular diversity. nih.govjocpr.com They offer significant advantages in terms of time, cost, and sustainability, making them ideal for drug discovery. nih.govub.edu

The 3,4,5-trimethoxycinnamoyl scaffold can be incorporated into diverse molecular architectures using MCRs. Although direct use of the acyl chloride in common MCRs is less typical, the corresponding carboxylic acid (3,4,5-trimethoxycinnamic acid) is a suitable substrate for powerful isocyanide-based MCRs like the Passerini and Ugi reactions. nih.gov

Passerini Reaction: A three-component reaction between a carboxylic acid, an aldehyde or ketone, and an isocyanide to form an α-acyloxy carboxamide. nih.gov

Ugi Reaction: A four-component reaction involving a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide to produce a di-peptide-like structure.

By employing 3,4,5-trimethoxycinnamic acid in these MCRs, chemists can rapidly generate libraries of complex molecules, each bearing the desired cinnamoyl moiety, for biological screening and lead optimization. nih.gov

| Heterocycle Class | Synthetic Approach | Key Precursor/Reaction | Reference |

|---|---|---|---|

| Oxazolidine | Direct acylation | Reaction with 1,3-oxazolidine | uni.lu |

| Piperazinone | Direct acylation / Cyclization | Reaction with a substituted piperazine | google.com |

| Pyrrole | Indirect synthesis via precursor | Paal-Knorr or Hantzsch synthesis | nih.gov, organic-chemistry.org |

| Various (via MCRs) | Multi-component reaction | Passerini or Ugi reaction with the corresponding acid | nih.gov, nih.gov |

Stereoselective Synthetic Approaches and Conformational Control

Control over stereochemistry is paramount in modern drug synthesis. The 3',4',5'-trimethoxycinnamoyl structure possesses an inherent element of stereochemistry in its carbon-carbon double bond, which is typically in the more stable trans or (E) configuration. uni.lu Preserving or manipulating this geometry, and introducing new chiral centers, are key considerations.

Stereoselective syntheses involving this moiety can be approached in several ways:

Chiral Pool Synthesis: The acyl chloride can be reacted with a readily available chiral nucleophile, such as a chiral amine or alcohol. This approach transfers the chirality of the starting material to the final product, allowing for the synthesis of enantiomerically pure amides or esters.

Asymmetric Reactions on the Alkene: The C=C double bond of the cinnamoyl group is a handle for stereoselective transformations. Reactions such as asymmetric dihydroxylation (AD) or asymmetric epoxidation can be employed to install new stereocenters on the aliphatic portion of the molecule with high enantioselectivity.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. This is a powerful strategy for controlling the formation of stereocenters. mdpi.com

Diastereoselective Reactions: In molecules that already contain a stereocenter, reacting the acyl chloride can lead to the formation of a new stereocenter with a preference for one diastereomer over the other. This is often seen in intramolecular cyclizations, such as the Mannich reaction, where the existing stereochemistry can influence the facial selectivity of the ring closure. mdpi.com

These stereoselective strategies are crucial for preparing specific stereoisomers of complex molecules, which is often necessary to achieve the desired biological activity and pharmacological profile. elsevierpure.comnih.gov

Design and Synthesis of Conformationally Restricted Analogs

The incorporation of the 3',4',5'-trimethoxycinnamoyl moiety into larger molecular frameworks is a key strategy for developing new therapeutic agents and molecular probes. Creating conformationally restricted analogs of these molecules is crucial for understanding their structure-activity relationships (SAR) and for enhancing their binding affinity and selectivity to biological targets. While direct examples utilizing this compound for this purpose are not extensively documented in publicly available literature, the principles of conformational constraint can be applied through several established synthetic strategies.

One common approach to introduce conformational rigidity is through macrocyclization . By reacting this compound with a bifunctional linker containing two nucleophilic groups (e.g., a diamine or a diol), it is possible to form a macrocyclic structure. The size and nature of the linker will dictate the conformational flexibility of the resulting macrocycle. The planarity of the cinnamoyl group can act as a rigidifying element within the macrocyclic ring. Computational methods are often employed to predict and analyze the conformational preferences of such macrocycles nih.govnih.govchemrxiv.orgescholarship.org.

Another strategy involves the synthesis of constrained peptides . The cinnamoyl group can be used to cap the N-terminus of a peptide chain or to cyclize a peptide by reacting with two amino acid side chains. This can induce specific secondary structures, such as β-turns or helical motifs, which can mimic the bioactive conformation of a natural peptide ligand.

The synthesis of heterocyclic compounds represents a further avenue for creating conformationally restricted analogs. This compound can serve as a precursor for the synthesis of various heterocyclic systems, such as pyrazolines, through reactions with appropriate reagents like diazoalkanes orientjchem.org. The rigid ring system of the resulting heterocycle restricts the conformational freedom of the molecule.

While the following table does not directly report on analogs of this compound, it illustrates the concept of synthesizing conformationally constrained molecules using related cinnamoyl derivatives and other synthetic methods.

| Starting Material | Reagent(s) | Product Type | Conformational Constraint | Reference |

| 4-Nitrocinnamoyl chloride | Diazo-n-hexane | Pyrazoline derivative | Rigid heterocyclic ring | orientjchem.org |

| Cinnamoyl chloride | Various amines and alcohols | Cinnamic acid derivatives | Potential for intramolecular hydrogen bonding | nih.gov |

| Cinnamic acid | Metronidazole, Memantine | Ester and Amide derivatives | Introduction of bulky groups restricting rotation | nih.gov |

Impact of Stereochemistry on Reactivity

The stereochemistry of the alkene moiety in this compound, which is typically in the trans or (E)-configuration due to its synthesis from the corresponding trans-cinnamic acid, plays a significant role in its reactivity and the stereochemical outcome of its reactions.

In reactions where the double bond participates, such as in certain cycloadditions or addition reactions, the initial stereochemistry of the alkene will often dictate the relative stereochemistry of the newly formed chiral centers in the product. This is a key principle in stereospecific reactions , where different stereoisomers of the starting material lead to different stereoisomers of the product.

For instance, in the context of synthesizing chiral amides, the reaction of this compound with a chiral amine can lead to the formation of diastereomers. The facial selectivity of the nucleophilic attack on the acyl chloride can be influenced by the existing stereocenter in the amine and the geometry of the cinnamoyl group. The relative stability of the diastereomeric transition states will determine the diastereomeric ratio of the products.

The formation of β-amino amides from cinnamoyl chlorides and aryl amines is an example where the stereochemistry of the reactants and catalysts can influence the diastereoselectivity of the product researchgate.net. Although this study does not use the trimethoxy-substituted variant, the principles are applicable.

The following table summarizes the types of stereochemical considerations in reactions involving cinnamoyl chlorides, which can be extrapolated to this compound.

| Reaction Type | Stereochemical Consideration | Potential Outcome | General Principle Reference |

| Aminolysis with chiral amines | Diastereoselective addition to the carbonyl group | Formation of diastereomeric amides | researchgate.net |

| Cycloaddition reactions | Stereospecific addition to the alkene | Control of relative stereochemistry in the product | orientjchem.org |

| Reactions at the carbonyl group | Influence of the bulky substituent on the approach of the nucleophile | Potential for moderate to high diastereoselectivity | researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Studies of Trimethoxycinnamoyl Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for designing potent and selective drugs. For trimethoxycinnamoyl derivatives, these studies have elucidated how specific structural features influence their biological effects.

The methoxy (-OCH₃) group is a prevalent substituent in many natural products and approved drugs, where it can significantly influence ligand-target binding, physicochemical properties, and pharmacokinetic parameters. nih.gov The number and position of methoxy groups on the phenyl ring of cinnamoyl derivatives are critical determinants of their biological activity.

Research has shown that the arrangement of these groups can dramatically alter the efficacy and properties of the resulting compounds. For instance, in a study of 18F-labeled benzyl (B1604629) triphenylphosphonium cations for myocardial imaging, the position of the methoxy group had a significant effect on biological properties. nih.gov The ortho-substituted compound displayed the most favorable pharmacokinetics, with faster liver clearance compared to its meta- and para-substituted counterparts. nih.gov Similarly, studies on copper(II) complexes with methoxyphenyl-substituted β-diketones revealed that the position of the methoxy group on the aromatic ring influences the compound's spatial structure and, consequently, its antimicrobial and cytotoxic activity. mdpi.com

In a series of trimethoxybenzoic acid derivatives, which share the core trimethoxyphenyl feature, the presence of methoxy groups was found to be crucial for activity as efflux pump inhibitors in bacteria. nih.gov Derivatives with methoxy groups were effective, whereas analogous compounds where these were replaced by phenolic (hydroxyl) groups were not, suggesting the methoxy substitution is key for this specific biological function. nih.gov The lipophilicity, a critical factor for membrane permeability, is also affected; replacing a methoxy group with a fluorine atom can lead to changes in the log P value ranging from -1.08 to +0.63, depending on other substituents on the molecule. chemrxiv.org

Table 1: Positional and Substituent Effects of Methoxy Groups This table is interactive. You can sort and filter the data.

| Derivative Class | Methoxy/Substituent Position/Change | Observed Biological Effect |

|---|---|---|

| 18F-labeled Benzyl Triphenylphosphonium Cations | ortho- Methoxy Group | Fastest liver clearance and best heart-to-background ratio. nih.gov |

| 18F-labeled Benzyl Triphenylphosphonium Cations | para- Methoxy Group | Highest uptake in the heart and other non-targeting organs. nih.gov |

| Copper(II) β-Diketone Complexes | Change in Methoxy Group Position | Alters spatial structure, bioavailability, and antimicrobial activity. mdpi.com |

The cinnamoyl moiety itself provides a robust and versatile backbone that can be chemically modified to enhance or alter biological activity. The most common modifications involve the creation of ester or amide derivatives from the acyl chloride. nih.gov

A series of twelve 3,4,5-trimethoxycinnamates (esters) were synthesized and evaluated for their ability to inhibit cholinesterases, enzymes relevant to neurodegenerative diseases. mdpi.com The study found that the nature of the alcohol/phenol group used to form the ester was critical. Specifically, 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate exhibited the most potent inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com In another study, thirteen esters derived from 3,4,5-trimethoxycinnamic acid were prepared and tested for trypanocidal activity, inspired by the natural product piplartine. mdpi.com

Amide derivatives have also shown significant promise, particularly as antitumor agents. nih.gov For example, a derivative incorporating two units of the 3-(3,4,5-trimethoxyphenyl)acryloyl structure proved to be a potent modulator of multidrug resistance (MDR) in cancer cells. nih.gov This compound, an amide known as S26, was more effective than the standard drug verapamil (B1683045) in sensitizing resistant cancer cells to Taxol. nih.gov

Table 2: Bioactivity of Derivatives with Cinnamoyl Moiety Modifications This table is interactive. You can sort and filter the data.

| Derivative Type | Modification | Target/Activity | Example Compound |

|---|---|---|---|

| Ester | Aryl Ester Formation | Cholinesterase Inhibition | 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate mdpi.com |

| Amide | Dimerization of Acryloyl Structure | Multidrug Resistance Modulation | Amide S26 nih.gov |

Exploration of Novel Derivative Scaffolds and Chemical Space

Beyond SAR studies of closely related analogues, modern medicinal chemistry seeks to explore vast regions of "chemical space" to identify entirely new molecular scaffolds. researchgate.net this compound serves as an excellent starting point for these exploratory synthetic efforts.

To efficiently generate a wide range of novel compounds, researchers employ strategies like Diversity-Oriented Synthesis (DOS). researchgate.netmdpi.com DOS aims to create libraries of structurally complex and diverse small molecules in a rapid fashion, often starting from simple building blocks. mdpi.com The core principle is to use a common starting material and, through a series of branching reaction pathways, generate a multitude of distinct molecular skeletons. nih.govsemanticscholar.org

The 3',4',5'-trimethoxycinnamoyl scaffold is well-suited for such strategies. Its reactive acyl chloride group allows for coupling with a vast array of amines, alcohols, and other nucleophiles, serving as the initial step in a combinatorial synthesis. Subsequent reactions can then be used to further modify the molecule, building complexity and diversity. These synthetic libraries can then be screened against various biological targets to identify novel hit compounds. nih.gov The development of efficient on-DNA transformations has even allowed for the creation of DNA-encoded libraries with billions of small molecules derived from versatile scaffolds. nih.govsemanticscholar.org

The direct precursor to this compound is 3,4,5-trimethoxycinnamic acid (TMCA). While TMCA can be used directly to form esters and amides, these reactions often require coupling agents and can be less efficient. nih.gov To enhance the reactivity for constructing derivative libraries, TMCA is frequently converted into the more active this compound. nih.govmdpi.com

This conversion is typically achieved by treating TMCA with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com The resulting acyl chloride is significantly more electrophilic than the parent carboxylic acid. This heightened reactivity makes it an excellent building block for the rapid and efficient synthesis of large libraries of ester and amide derivatives under mild conditions, facilitating the exploration of novel chemical scaffolds. nih.gov

Applications in Chemical Biology and Medicinal Chemistry Research

Anti-Cancer Research

Derivatives featuring the 3,4,5-trimethoxyphenyl group have shown notable potential as anticancer agents. nih.govresearchgate.net

Cytotoxic Effects on Human Tumor Cell Lines (e.g., MCF7, A2780)

The cytotoxic potential of 3',4',5'-trimethoxycinnamoyl derivatives has been evaluated against various human cancer cell lines.

MCF-7 (Human Breast Adenocarcinoma): Hybrid compounds incorporating the 3,4,5-trimethoxyphenyl moiety have demonstrated significant antiproliferative activity against the MCF-7 cell line. researchgate.netnih.gov A series of novel EGFR/HDAC hybrid inhibitors, featuring a 3,4,5-trimethoxy phenyl group, exhibited potent anticancer activity against MCF-7 cells, with IC₅₀ values as low as 0.536 µM for the most effective compound. researchgate.net Another study on a chalcone-trimethoxycinnamide hybrid also confirmed antitumor activity against the MCF-7 cell line. nih.gov One particular ester derivative, however, showed only moderate activity against the related MDA-MB231 breast cancer cell line with an IC₅₀ of 46.7 μM. nih.gov

A2780 (Human Ovarian Cancer): In the reviewed literature, specific studies detailing the cytotoxic effects of 3',4',5'-trimethoxycinnamoyl chloride derivatives on the A2780 ovarian cancer cell line were not identified. However, the A2780 cell line is frequently used as a model for primary platinum-sensitive ovarian cancer in broader anticancer research.

| Derivative Class | Cell Line | Measurement | Value (µM) | Source |

|---|---|---|---|---|

| EGFR/HDAC Hybrid Inhibitor (4b) | MCF-7 (Breast) | IC₅₀ | 1.206 | researchgate.net |

| EGFR/HDAC Hybrid Inhibitor (4a) | MCF-7 (Breast) | IC₅₀ | 3.619 | researchgate.net |

| Chalcone-Trimethoxycinnamide Hybrid (7) | MCF-7 (Breast) | GI₅₀ | >50 | nih.gov |

| Chalcone-Trimethoxycinnamide Hybrid (13) | MCF-7 (Breast) | GI₅₀ | 5.36 | nih.gov |

Mechanisms of Action (e.g., Cell Cycle Inhibition, ERK1/2, MAPK Activation)

Research has illuminated several mechanisms through which these compounds exert their anticancer effects.

Cell Cycle Inhibition: Certain amide derivatives of TMCA have been shown to induce cell cycle arrest in the G2/M phase. nih.gov In contrast, a potent EGFR/HDAC hybrid inhibitor containing the 3,4,5-trimethoxyphenyl group was found to cause cell cycle arrest at the G1/S phase. researchgate.net Other related methoxylated cinnamic esters also promote G2/M arrest by downregulating cyclin B.

MAPK/ERK Activation: The activation of the mitogen-activated protein kinase (MAPK) pathway, including enhanced ERK1/2 activation, has been identified as a significant mechanism of action for some potent amide derivatives, particularly when used in combination with other chemotherapeutic drugs. nih.gov The antitumor potential of certain methoxylated cinnamic esters is also linked to their ability to modulate the MAPK/ERK signaling pathway by reducing the expression of phosphorylated-ERK.

Apoptosis Induction: A key mechanism is the induction of programmed cell death, or apoptosis. nih.gov One hybrid derivative was found to significantly increase the levels of the pro-apoptotic protein Bax while down-regulating the anti-apoptotic protein Bcl-2. researchgate.net This same compound also elevated the levels of Caspase-3 and Caspase-8, crucial executioner and initiator caspases in the apoptotic cascade. researchgate.net

Enzyme Inhibition: Certain hybrid derivatives have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs). researchgate.net One such hybrid displayed potent inhibitory activity against the EGFR enzyme with an IC₅₀ value of 0.063 µM. researchgate.net

Studies on Specific Cancer Types (e.g., Lung Cancer)

The efficacy of 3',4',5'-trimethoxycinnamoyl derivatives has been specifically investigated in the context of lung cancer.

A549 (Non-Small Cell Lung Cancer): Derivatives have been tested against the A549 human lung adenocarcinoma cell line. researchgate.net A series of EGFR/HDAC hybrid inhibitors with the 3,4,5-trimethoxy phenyl group showed potent activity, with the most effective compound exhibiting an IC₅₀ value of 0.814 µM against A549 cells. researchgate.net Another study focused on methoxylated cinnamic acid esters identified a lead compound that inhibits the proliferation of A549 cells by promoting cell cycle arrest at the G2/M phase and modulating the MAPK/ERK signaling pathway.

| Derivative Class | Measurement | Value (µM) | Source |

|---|---|---|---|

| EGFR/HDAC Hybrid Inhibitor (4b) | IC₅₀ | 0.814 | researchgate.net |

| EGFR/HDAC Hybrid Inhibitor (4a) | IC₅₀ | 2.011 | researchgate.net |

| EGFR/HDAC Hybrid Inhibitor (4c) | IC₅₀ | 2.936 | researchgate.net |

| EGFR/HDAC Hybrid Inhibitor (5a) | IC₅₀ | 4.892 | researchgate.net |

Anti-Inflammatory Research

A significant body of research points to the anti-inflammatory properties of TMCA and its derivatives. hmdb.canih.govnih.gov These compounds have been shown to be effective in various models of inflammation. For instance, ethyl 3,4,5-trimethoxycinnamate (B1233958) plays a role in managing inflammatory diseases. The conjugation of NSAIDs like ibuprofen (B1674241) and ketoprofen (B1673614) with 3,4,5-trimethoxybenzyl alcohol via an amino acid linker resulted in new derivatives that were more potent anti-inflammatory agents than the parent drugs.

The mechanisms underlying these effects include the inhibition of key inflammatory mediators. Some derivatives act as selective COX-2 inhibitors. Other studies have demonstrated that the anti-inflammatory activity is mediated through the inhibition of the activation of AKT, ERK, and nuclear factor-κB (NF-κB) signaling pathways in stimulated cells.

Anti-Microbial Research

Derivatives of 3,4,5-trimethoxycinnamic acid have been reported to possess notable antimicrobial activity. hmdb.canih.govnih.gov The presence of ester and amide functional groups is considered a key contributor to this biological property. Research has confirmed the excellent antimicrobial activity of 3,4,5-trimethoxycinnamic acid and its derivatives. nih.gov Synthesized amides and esters from TMCA have been evaluated for their antibacterial properties, highlighting the therapeutic potential of this class of compounds.

Anti-Narcotic Research

In a more specialized area of research, derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for their potential use as anti-narcotic agents. nih.gov A study involving a series of newly synthesized TMCA derivatives found that they could significantly suppress naloxone-induced morphine withdrawal syndrome in mice. The mechanism for this potential anti-narcotic effect was suggested to be the compounds' action as agonists for the 5-HT(1A) serotonin (B10506) receptor. This was supported by findings that the derivatives increased the expression of pERK 1/2 in cortical neuronal cells, an effect that was blocked by a specific 5-HT(1A) receptor antagonist.

Modulation of Morphine Dependence

Derivatives of 3,4,5-trimethoxycinnamic acid have been investigated for their potential to mitigate morphine dependence. numberanalytics.com Chronic opioid use leads to physical and psychological dependence, characterized by withdrawal symptoms upon cessation. nih.gov Research has shown that the administration of synthetic 3,4,5-trimethoxycinnamic acid derivatives can significantly suppress the naloxone-induced morphine withdrawal syndrome in mice. numberanalytics.com This suggests an attenuating effect on the neuroadaptive changes that underlie opioid dependence. numberanalytics.comnumberanalytics.com Studies in animal models demonstrated that TMCA treatment could reduce behavioral patterns associated with morphine dependence, such as jumping, diarrhea, grooming, and teeth chattering. numberanalytics.com

Affinity for Serotonergic Receptors (e.g., 5-HT1A receptor agonism)

The serotonergic system, particularly the 5-HT1A receptor, is a crucial target in the treatment of mood disorders and has been implicated in the mechanisms of addiction. frontiersin.orggoogle.com The 5-HT1A receptor is a G protein-coupled receptor that, when activated, can modulate neuronal firing rates. frontiersin.org A series of synthesized 3,4,5-trimethoxycinnamic acid derivatives have been evaluated for their binding affinities to serotonergic receptors. numberanalytics.com Research indicates that many of these derivatives exhibit a high affinity for the 5-HT1A receptor. numberanalytics.com The antinarcotic effects of these compounds are believed to be mediated through their action as agonists at this receptor, similar to the known 5-HT1A agonist, (+)8-OH-DPAT. numberanalytics.com

Table 1: Binding Affinities of 3,4,5-Trimethoxycinnamic Acid Amide Derivatives for 5-HT1A Receptor Data sourced from a study on potential antinarcotic agents. numberanalytics.com

| Compound | R Group | % Inhibition at 1µM | Ki (nM) |

| Amide 13 | 4-methylpiperazine | 90.7 | 28.5 |

| Amide 14 | 4-phenylpiperazine | 93.3 | 19.9 |

| Amide 15 | 4-(2-methoxyphenyl)piperazine | 96.0 | 11.2 |

| Amide 16 | 4-(2-pyridyl)piperazine | 92.5 | 22.4 |

| 8-OH-DPAT | (Reference Agonist) | 98.1 | 3.8 |

Note: Ki represents the inhibition constant, a measure of binding affinity; a lower Ki value indicates a higher affinity.

Neurobiological Mechanisms (e.g., pERK Levels in Cortical Neuronal Cells)

The extracellular signal-regulated kinase (ERK) pathway is a critical intracellular signaling cascade involved in neuronal plasticity and responses to drugs of abuse. The phosphorylation of ERK (pERK) is often used as a marker of neuronal activation. numberanalytics.com In cultured cortical neuronal cells, activation of the 5-HT1A receptor by agonists leads to an increase in the expression of pERK. numberanalytics.com This effect can be blocked by specific 5-HT1A receptor antagonists like WAY 100635. numberanalytics.com

Studies have demonstrated that 3,4,5-trimethoxycinnamic acid derivatives can also increase pERK levels in these cells. numberanalytics.com This elevation in pERK was similarly blocked by the 5-HT1A antagonist, providing strong evidence that these compounds exert their effects through the 5-HT1A receptor signaling pathway. numberanalytics.com This mechanism is believed to be central to their potential antinarcotic properties. numberanalytics.comnumberanalytics.com

Table 2: Effect of 3,4,5-Trimethoxycinnamic Acid Amide Derivatives on pERK 1/2 Expression in Cortical Neuronal Cells Data represents the percentage change in pERK 1/2 levels relative to a control. numberanalytics.com

| Compound | Concentration | pERK 1/2 Expression (% of Control) |

| Amide 13 | 1 µM | 125.8 ± 4.7 |

| Amide 14 | 1 µM | 115.4 ± 5.1 |

| Amide 15 | 1 µM | 140.2 ± 6.2 |

| Amide 16 | 1 µM | 130.5 ± 5.5 |

| 8-OH-DPAT | 1 µM | 145.3 ± 7.8 |

Plant Growth Regulating Activity (e.g., Cytokinin Activity)

Information regarding the specific cytokinin activity of this compound or its direct derivatives is not available in the reviewed scientific literature. While the broader class of phenylpropanoids and cinnamic acids are known to be involved in plant growth and development, a direct link to cytokinin-like activity for this particular trimethoxy-substituted compound has not been established. nih.govnumberanalytics.comnih.gov

Development of Potential Lead Compounds for Drug Discovery

The 3,4,5-trimethoxycinnamic acid (TMCA) scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. numberanalytics.comresearchgate.net This makes TMCA and its derivatives, including the acyl chloride, valuable starting points for the development of new drugs. icrisat.org The process of drug discovery often involves identifying and optimizing such "lead compounds" that show promising biological activity. researchgate.netnih.gov

The diverse pharmacological functions reported for TMCA derivatives—including potential antinarcotic, neuroprotective, and antitumor activities—highlight their significance as lead compounds. numberanalytics.comnumberanalytics.com For example, research into piplartine-inspired 3,4,5-trimethoxycinnamates has identified potential prototypes for new trypanocidal drugs to combat Chagas disease. researchgate.net The structural modifications of the TMCA core, such as the creation of amides and esters from this compound, allow chemists to fine-tune the pharmacological properties and develop candidates with improved efficacy and specificity for various disease targets. numberanalytics.comresearchgate.net

Applications in Materials Science Research

Utilization as Building Blocks for Polymeric Materials

3',4',5'-Trimethoxycinnamoyl chloride can serve as a monomer or a co-monomer in polycondensation reactions to create new polymeric materials, such as polyamides and polyesters. The acyl chloride group readily reacts with nucleophiles like amines and alcohols, which are the functional groups of diamine and diol monomers, respectively.

The general scheme for the synthesis of polyamides involves the reaction of a diamine with a diacid chloride. While direct polycondensation of this compound as the sole monomer would not typically form a high molecular weight polymer, it can be incorporated into polymer backbones. For instance, it can be reacted with diamines to form N,N'-disubstituted diamide (B1670390) structures or used as an end-capping agent to control molecular weight and introduce the trimethoxycinnamoyl functionality at the chain ends. The synthesis of aromatic polyamides often involves low-temperature solution polycondensation. ineosopen.orgresearchgate.netnih.gov For example, the reaction of an aromatic diamine with an acid chloride like terephthaloyl chloride in an aprotic polar solvent is a common method. ineosopen.orgnih.gov Similarly, this compound could be used in such systems to introduce its specific moiety.

The formation of polyesters can be achieved through the reaction of this compound with diols. The reactivity of the acyl chloride allows for polymerization under relatively mild conditions. The resulting polyesters would feature the trimethoxycinnamoyl group as a pendant moiety, which can significantly influence the polymer's properties.

Table 1: Potential Polymeric Materials from this compound

| Polymer Type | Co-reactant | Potential Linkage |

|---|---|---|

| Polyamide | Diamines | Amide bond |

| Polyester | Diols | Ester bond |

This table is illustrative of the potential reactions and is based on the general reactivity of acyl chlorides.

Role in the Modification and Functionalization of Advanced Materials

The reactivity of this compound makes it a suitable agent for the surface modification and functionalization of various materials, including those with hydroxyl or amine groups on their surfaces, such as cellulose (B213188), silica (B1680970), and certain synthetic polymers. This process, often referred to as grafting, can dramatically alter the surface properties of the material. researchgate.netresearchgate.net

For instance, the surface of cellulose, a natural polymer rich in hydroxyl groups, can be modified by reacting it with this compound. researchgate.netresearchgate.net This grafting reaction introduces the trimethoxycinnamoyl moiety onto the cellulose backbone, which can change its hydrophobicity, thermal stability, and reactivity. Similarly, inorganic materials like silica nanoparticles, which possess surface silanol (B1196071) (Si-OH) groups, can be functionalized. nih.govmdpi.comdoi.org Such modifications are crucial for improving the compatibility of these fillers with polymer matrices in composite materials. nih.gov

The process of surface modification can be critical for applications in various fields. For example, functionalized nanoparticles can be used as fillers to enhance the mechanical or thermal properties of polymers. nih.govresearchgate.net The modification can improve the dispersion of the nanoparticles within the polymer matrix and create strong interfacial bonding. nih.gov

Table 2: Examples of Materials Subject to Functionalization with Acyl Chlorides

| Material | Functional Groups for Reaction | Potential Application of Modified Material |

|---|---|---|

| Cellulose | Hydroxyl (-OH) | Modified fibers for composites, functional papers |

| Silica (SiO₂) | Silanol (Si-OH) | Advanced fillers for polymer nanocomposites |

| Poly(vinyl alcohol) | Hydroxyl (-OH) | Functionalized films and hydrogels |

This table provides examples based on the known reactivity of acyl chlorides with materials containing hydroxyl and amine groups.

Development of Materials with Specific Properties Attributed to the Trimethoxycinnamoyl Moiety

The incorporation of the 3',4',5'-trimethoxycinnamoyl moiety into materials is expected to bestow specific properties due to its unique chemical structure. The cinnamoyl group is known for its potential to undergo [2+2] cycloaddition upon exposure to UV light, a property that can be exploited to create photocrosslinkable polymers. nih.gov This crosslinking can enhance the mechanical strength and thermal stability of the material and is a key feature in the development of photoresists and other light-sensitive materials.

The trimethoxy substitution on the phenyl ring can also impart several desirable characteristics. These groups can influence the optical properties of the material, such as its refractive index and absorption of UV light. mdpi.commit.edu Furthermore, the presence of multiple methoxy (B1213986) groups can affect the thermal stability of the polymer. marquette.edu In some contexts, moieties containing trimethoxyphenyl groups have been investigated for their potential to lead to biodegradable polymers, as the ester or amide linkages in the polymer backbone can be susceptible to hydrolysis. nih.govgoogle.comresearchgate.netmdpi.comgoogle.com

Research into related cinnamoyl and trimethoxyphenyl compounds suggests that materials incorporating the 3',4',5'-trimethoxycinnamoyl moiety could exhibit interesting thermal and optical behaviors. For example, the introduction of bulky side groups can affect the packing of polymer chains and, consequently, their thermal properties. marquette.edu The electronic nature of the trimethoxyphenyl group can also play a role in the development of materials with specific electronic or photoresponsive properties.

Table 3: Potential Properties Imparted by the 3',4',5'-Trimethoxycinnamoyl Moiety

| Property | Originating Feature | Potential Application |

|---|---|---|

| Photocrosslinkability | Cinnamoyl double bond | Photoresists, UV-curable coatings |

| Modified Optical Properties | Trimethoxyphenyl group | Optical films, lenses with specific refractive indices |

| Enhanced Thermal Stability | Bulky side group, potential for crosslinking | High-performance polymers, composites |

This table outlines potential properties based on the known functionalities of the cinnamoyl and trimethoxyphenyl groups.

Analytical and Computational Research Methodologies

Spectroscopic Characterization Techniques for Derivatives (e.g., NMR, Mass Spectrometry)

The structural confirmation of newly synthesized or isolated derivatives of 3',4',5'-Trimethoxycinnamoyl chloride relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are two of the most powerful and commonly used analytical techniques for the characterization of these molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov In the case of trimethoxycinnamoyl derivatives, ¹H NMR spectra are used to identify protons in specific chemical environments, such as those on the aromatic ring, the vinyl group (C=C), and the methoxy (B1213986) groups (-OCH₃). For instance, the signals for aromatic protons typically appear in the sp² region (around 5-8 ppm), while methoxy group protons are found in the aliphatic region. mdpi.com Advanced 2D NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons, confirming the precise structure and stereochemistry of the molecule. icm.edu.pl

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the derivatives. Techniques like HPLC-MS/MS, which couples liquid chromatography with tandem mass spectrometry, allow for the separation and identification of individual components in a mixture. icm.edu.pl The fragmentation pattern observed in the mass spectrum provides crucial structural information. For example, the loss of specific fragments can suggest the presence of the trimethoxybenzoyl group or other characteristic structural motifs. mdpi.com

The table below summarizes typical applications of these techniques in the analysis of cinnamoyl derivatives.

| Technique | Application | Information Obtained |

| ¹H NMR | Structural Elucidation | Chemical environment and number of protons, cis/trans configuration of the double bond. |

| ¹³C NMR | Structural Elucidation | Number and type of carbon atoms (aromatic, vinylic, carbonyl, methoxy). researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Confirmation | Connectivity between atoms (C-H, H-H), assists in assigning complex spectra. icm.edu.pl |

| Mass Spectrometry (MS) | Molecular Weight Determination | Provides the mass-to-charge ratio (m/z) of the molecular ion, confirming molecular formula. mdpi.com |

| HPLC-MS/MS | Separation and Identification | Analysis of complex mixtures, providing fragmentation patterns for structural confirmation of individual derivatives. icm.edu.pl |

Computational Chemistry Studies

Computational chemistry offers profound insights into the behavior of molecules at an electronic level, enabling the prediction of properties and reaction outcomes that can be difficult to measure experimentally.

Density Functional Theory (DFT) for Molecular Properties (e.g., Proton Affinity, Bond Energies)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. ijirt.org For this compound and its derivatives, DFT calculations can predict a range of molecular properties. By optimizing the molecular geometry, researchers can calculate bond lengths, bond angles, and torsional angles of the most stable structure. nih.gov

Furthermore, DFT is used to determine key chemical reactivity descriptors. nih.gov These include:

Proton Affinity: The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, indicating its basicity.

Bond Dissociation Energies: The energy required to break a specific bond homolytically, providing insight into the molecule's stability and potential reaction sites.

The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, can identify electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), predicting how the molecule will interact with other reagents. nih.gov

Energetic Profile Calculations for Reaction Pathways

Understanding the mechanism of a chemical reaction is crucial for optimizing reaction conditions and predicting products. Computational methods can be used to model the entire course of a reaction, including the transition states that connect reactants and products. researchgate.net By calculating the energy of the system along the reaction coordinate, an energetic profile (or reaction pathway diagram) can be constructed. researchgate.net

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is central to drug discovery and is widely used to study the biological potential of derivatives of 3',4',5'-trimethoxycinnamic acid. nih.gov

In these studies, the 3D structure of a derivative is placed into the binding site of a target protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). nih.gov This process helps to:

Identify potential biological targets for a compound.

Predict the binding mode and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

Explain the structure-activity relationship (SAR), revealing why certain functional groups enhance biological activity. nih.gov

For example, molecular docking has been used to show how 3,4,5-trimethoxycinnamic acid esters interact with enzymes like soluble epoxide hydrolase, providing a rationale for their observed inhibitory activity. nih.gov

| Study Parameter | Description |

| Ligand | A 3',4',5'-Trimethoxycinnamoyl derivative (e.g., ester or amide). |

| Target | A macromolecule, typically a protein or enzyme, implicated in a disease pathway (e.g., soluble epoxide hydrolase, EGFR). nih.govnih.gov |

| Binding Score | A calculated value representing the predicted binding affinity between the ligand and the target. nih.gov |

| Binding Mode | The predicted 3D orientation of the ligand within the target's active site, including key interactions. |

Conformational Analysis and Stereochemical Impact on Electronic Factors

The three-dimensional shape of a molecule, defined by its conformation and stereochemistry, can significantly influence its physical and chemical properties. windows.net Conformational analysis involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. sapub.org

For derivatives of this compound, key conformational features include:

Cis/Trans Isomerism: The double bond in the cinnamoyl backbone can exist in either a cis or trans configuration, which are stereoisomers with distinct geometries and properties. windows.net

Rotational Isomers (Rotamers): Rotation around the single bonds, such as the bond connecting the phenyl ring to the vinyl group, leads to different conformers with varying energies.

The relative orientation of the 3,4,5-trimethoxy-substituted phenyl ring and the carbonyl group impacts the molecule's electronic properties. For example, the degree of planarity affects the conjugation of the π-electron system, which in turn influences properties like UV absorbance and reactivity. Stereochemical factors, such as the steric hindrance caused by bulky substituents, can dictate which conformations are most stable and therefore most populated at equilibrium. sapub.org

Network Pharmacology and Omics Methodologies in Biological Activity Prediction

Modern drug discovery often moves beyond a "one-target, one-drug" approach to embrace a more holistic, systems-level perspective. mdpi.com Network pharmacology is a powerful computational discipline that integrates data to explore the complex interactions between drug molecules, their multiple targets, and disease pathways. nih.gov

This methodology is particularly useful for analyzing compounds like 3,4,5-trimethoxycinnamoyl derivatives, which are found in many medicinal plants and may exert their effects through polypharmacology (acting on multiple targets). nih.govresearchgate.net The typical workflow involves:

Identifying Bioactive Compounds: Starting with a known compound or a library of derivatives.

Target Prediction: Using computational databases to predict the protein targets with which the compounds are likely to interact. nih.gov

Network Construction: Building a "drug-target-disease" interaction network to visualize the complex relationships.

Pathway and Function Analysis: Employing bioinformatics tools for Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) to identify the biological processes and signaling pathways modulated by the compound's targets. nih.gov

Future Research Directions and Translational Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The conventional synthesis of 3',4',5'-trimethoxycinnamoyl chloride involves the reaction of its parent carboxylic acid, 3,4,5-trimethoxycinnamic acid, with chlorinating agents such as thionyl chloride or phosphorus pentachloride. mdpi.comnii.ac.jp While effective, these methods often require harsh conditions and the use of hazardous reagents. Future research is focused on developing greener, more efficient, and sustainable synthetic protocols.

Key areas of development include:

Catalytic Approaches: Research into catalytic methods aims to reduce the stoichiometric use of aggressive reagents. A patented method describes the synthesis of 3,4,5-trimethoxybenzoyl chloride, a related compound, using bis(trichloromethyl)carbonate in the presence of an organic amine catalyst, which offers high yield and is suitable for industrial production. google.com Similar catalytic strategies could be adapted for this compound.

Optimized Reaction Conditions: Studies have focused on optimizing reaction parameters to improve efficiency. For the synthesis of the related 3,4,5-trimethoxybenzoyl chloride, optimal conditions were identified as using a specific molar ratio of phosphorus trichloride (B1173362) to the acid (0.65:1) in toluene (B28343) at 80°C for 3 hours. researchgate.net Such optimization studies are crucial for minimizing waste and energy consumption.

Flow Chemistry: The use of microfluidics and continuous flow reactors presents an opportunity for safer and more controlled synthesis. Flow chemistry can improve heat and mass transfer, reduce reaction times, and allow for the safe handling of reactive intermediates, making the process more sustainable and scalable.

Design and Synthesis of Next-Generation Derivatives with Enhanced Bioactivity

The 3',4',5'-trimethoxycinnamoyl moiety is a versatile building block for creating new therapeutic agents. nih.govnih.gov The primary route for derivatization is the reaction of the acyl chloride with various nucleophiles to form esters and amides. nih.gov Future work will concentrate on rational drug design to create next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Structure-Activity Relationship (SAR) Studies: SAR studies are fundamental to guiding the design of new derivatives. nih.gov For instance, research on N-arylcinnamamides has shown that the introduction of specific substituents, such as chlorine atoms or trifluoromethyl groups on the anilide ring, can significantly enhance antimicrobial activity. researchgate.netmdpi.com Similarly, in a series of trimethoprim (B1683648) derivatives, modifications to the trimethoxybenzyl ring led to compounds with potent antibacterial activity against Staphylococcus aureus and Escherichia coli. nih.gov

Examples of Derivative Classes:

Esters: A variety of esters derived from 3,4,5-trimethoxycinnamic acid have been synthesized and evaluated for activities such as cholinesterase inhibition and trypanocidal effects. mdpi.commdpi.com The nature of the alcohol moiety is critical; for example, (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate showed the most promising trypanocidal activity in one study. mdpi.com

Amides: Amide derivatives have shown significant potential as antitumor and antinarcotic agents. nih.govnih.gov The synthesis of N-3,4,5-trimethoxycinnamoyl anthranilates and their corresponding acids has yielded compounds with plant growth-regulating activity. orientjchem.org

Triazoles: The 1-(3′,4′,5′-trimethoxybenzoyl) moiety has been incorporated into 1,2,4-triazole (B32235) structures, leading to potent antimitotic and antivascular agents. nih.gov

Future design strategies will likely involve creating hybrid molecules that combine the 3',4',5'-trimethoxycinnamoyl scaffold with other known pharmacophores to achieve synergistic or multi-target effects.

Advanced Biological Activity Profiling and In Vivo Studies

To translate promising derivatives into clinical candidates, comprehensive biological evaluation is essential. This extends beyond initial screening to include detailed mechanistic studies and in vivo validation.

In Vitro Profiling: Advanced in vitro assays are necessary to understand the mechanism of action. This includes a broad panel of assays such as:

Cytotoxicity Screening: Testing against a diverse range of human cancer cell lines (e.g., HepG2, Caco-2, HeLa) is a common starting point. nih.govnih.govnih.gov

Enzyme Inhibition Assays: Derivatives are often tested for their ability to inhibit specific enzymes relevant to disease, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), dihydrofolate reductase (DHFR), and thioredoxin reductase (TrxR). mdpi.commdpi.com

Antimicrobial Assays: Evaluation against various bacterial strains, including drug-resistant ones like methicillin-resistant S. aureus (MRSA), and mycobacterial species is a key area of research. researchgate.netmdpi.com

Cell-Based Mechanistic Studies: Techniques like flow cytometry to analyze cell cycle arrest, and assays to measure apoptosis (e.g., Annexin V staining) and mitochondrial membrane potential, provide deeper insights into the cellular effects of the compounds. nih.gov

Table 1: Examples of Biological Activities of 3',4',5'-Trimethoxycinnamoyl Derivatives

| Derivative Class | Target/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| Esters | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate showed the highest inhibitory activity against both enzymes. mdpi.com | mdpi.com |

| Trypanosoma cruzi | (E)-furan-2-ylmethyl 3-(3,4,5-trimethoxyphenyl)acrylate displayed significant trypanocidal activity and induced oxidative stress in the parasite. mdpi.com | mdpi.com | |

| Amides | Human Cancer Cell Lines (U-937, HeLa) | Certain phenylcinnamides demonstrated moderate to potent apoptosis-inducing effects. nih.gov | nih.gov |

| Morphine Dependence (mice) | Derivatives showed potential antinarcotic effects, possibly by acting as 5-HT(1A) receptor agonists. nih.gov | nih.gov | |

| Triazoles | Human Cancer Cell Lines & Tubulin Polymerization | 1-(3′,4′,5′-Trimethoxybenzoyl)-3-arylamino-5-amino-1,2,4-triazoles exhibited significant antiproliferative and antivascular activity. nih.gov | nih.gov |

| Flavones | Neuroprotection & Antioxidant Activity | 3-Fluorinated derivatives of 3',4',5'-trimethoxyflavone showed enhanced antioxidant activity while conserving neuroprotective properties. nih.gov | nih.gov |

In Vivo Studies: Compounds that show high potency and low toxicity in vitro must be evaluated in animal models. In vivo studies have been conducted to assess the antitumor efficacy of triazole derivatives in hepatocellular carcinoma models and the antinarcotic effects of amide derivatives in mice. nih.govnih.gov Future research will require more extensive in vivo testing to evaluate pharmacokinetics, efficacy, and safety profiles, which are critical steps for translational success.

Integration of Artificial Intelligence and Machine Learning in Derivative Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. mdpi.com These computational tools can significantly accelerate the design-make-test-analyze cycle for this compound derivatives. nih.govnih.gov

Key Applications of AI/ML:

Generative Models: Deep learning architectures, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known molecules to generate novel chemical structures with desired properties. mdpi.comresearchgate.net These models can explore a vast chemical space to design new derivatives of the 3',4',5'-trimethoxycinnamoyl scaffold that are predicted to have high bioactivity.

Predictive Modeling (QSAR): ML algorithms can build quantitative structure-activity relationship (QSAR) models that predict the biological activity or toxicity of designed compounds before they are synthesized. nih.gov This allows researchers to prioritize the most promising candidates, saving time and resources.

Reaction Prediction and Synthesis Planning: AI tools are being developed to predict the outcomes of chemical reactions and devise optimal synthetic routes. nih.gov This can aid in overcoming synthetic challenges and developing more efficient pathways to target derivatives.

Active Learning: Active learning cycles can be employed where ML models suggest which compounds to synthesize and test next to gain the most information, thereby making the experimental process more efficient. nih.govnih.gov

Exploration of New Applications in Emerging Fields (e.g., Photo-chemistry, Catalysis)

Beyond its established role in medicinal chemistry, the chemical reactivity of this compound and related structures opens doors to applications in other emerging scientific fields.

Catalysis: The cinnamoyl chloride structure is an important intermediate in various catalytic reactions.

Palladium-Catalyzed Cross-Coupling: Cinnamyl chlorides can be utilized in palladium-catalyzed reactions, such as Buchwald-Hartwig and Suzuki-Miyaura couplings, which are fundamental for forming carbon-nitrogen and carbon-carbon bonds in the synthesis of complex organic molecules. acs.org

Synthesis of Heterocycles: Cinnamoyl chlorides have been identified as key intermediates in novel palladium-catalyzed methods for synthesizing coumarins from ortho-methoxy benzoyl chlorides and alkynes. acs.org This highlights their utility as reactive synthons in transition metal catalysis.

Enzyme Catalysis: In biosynthesis, enzymes like cinnamoyl-CoA reductase catalyze the reduction of cinnamoyl-CoA esters, which are structurally related to cinnamoyl chlorides, in the production of monolignols. nih.gov Understanding these natural catalytic processes can inspire the development of new biocatalytic applications.

Photochemistry: The unsaturated system in the cinnamoyl backbone makes it a candidate for photochemical transformations.

Photocatalytic Cycloisomerization: Research has shown that visible light photocatalysis can induce the diastereoselective isomerization of acyclic cinnamyl chlorides to form cyclopropane (B1198618) derivatives under mild conditions. This type of reaction expands the synthetic utility of the cinnamyl scaffold.

Photosensitizers and Probes: The photophysical properties of related lanthanide complexes, where energy transfer from a chromophore can be quenched by photoinduced electron transfer, are being explored. diva-portal.org The 3',4',5'-trimethoxycinnamoyl group, as part of a larger molecule, could potentially be used in the design of photosensitizers or photochemically active probes.

Future exploration in these fields could uncover novel material science and synthetic applications for this compound, expanding its utility well beyond its current use in pharmacology.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3',4',5'-Trimethoxycinnamoyl chloride, and how are intermediates purified?

- Methodological Answer : The compound is typically synthesized by reacting 3,4,5-trimethoxycinnamic acid with thionyl chloride (SOCl₂) under anhydrous conditions. Excess SOCl₂ is removed via vacuum distillation, and the crude product is purified using hexane-ether crystallization or chromatography on alumina (activity II-III) . Key validation steps include melting point determination (reported range: 95–96°C) and spectral analysis (e.g., IR for carbonyl and C-Cl stretches) .

Q. How is the compound characterized to confirm structural integrity in pharmacological studies?

- Methodological Answer : Characterization involves:

- Chromatography : TLC/HPLC to assess purity (retention time comparison against standards).

- Spectroscopy :

- IR : Peaks at ~1770 cm⁻¹ (C=O stretch of acyl chloride) and 1600–1500 cm⁻¹ (aromatic C=C).

- NMR : Methoxy protons (δ 3.8–4.0 ppm, singlet) and cinnamoyl α,β-unsaturated protons (δ 6.5–7.5 ppm, doublets) .

- Elemental Analysis : Match calculated vs. observed C/H/O ratios .

Q. What are the primary pharmacological applications of this compound in current research?

- Methodological Answer : It is widely used as a key intermediate in synthesizing bioactive molecules, such as:

- Rescinnamine derivatives : Antihypertensive agents via esterification with methyl reserpate .

- Antiviral chalcone amides : Structural modifications (e.g., acylated flavonoids) show activity against rhinoviruses .